1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride 1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride
Brand Name: Vulcanchem
CAS No.: 1206230-28-5
VCID: VC17592108
InChI: InChI=1S/C12H17NO2.ClH/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9;/h5-6,9,13H,4,7H2,1-3H3;1H
SMILES:
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol

1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride

CAS No.: 1206230-28-5

Cat. No.: VC17592108

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride - 1206230-28-5

Specification

CAS No. 1206230-28-5
Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
IUPAC Name 1-(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9;/h5-6,9,13H,4,7H2,1-3H3;1H
Standard InChI Key SWSAIQSQSDOONK-UHFFFAOYSA-N
Canonical SMILES CNCC1CC2=CC(=C(C=C12)OC)OC.Cl

Introduction

Chemical Structure and Nomenclature

The compound belongs to the bicyclo[4.2.0]octa-1,3,5-triene family, a fused bicyclic system comprising a benzene-like aromatic ring fused to a cyclobutane moiety. The core structure is substituted at the 3- and 4-positions with methoxy groups (-OCH₃) and at the 7-position with an N-methylmethanamine group (-CH₂NHCH₃). Protonation of the amine group yields the hydrochloride salt, enhancing stability and solubility .

Systematic IUPAC Name:
(7S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine hydrochloride
Molecular Formula: C₁₂H₁₈ClNO₂
Molecular Weight: 243.73 g/mol .

Synthesis and Preparation

Synthetic Routes

The synthesis of this compound typically involves multi-step organic transformations:

  • Core Formation: The bicyclo[4.2.0]octa-1,3,5-triene scaffold is constructed via Diels-Alder reactions or photochemical cyclization of appropriate dienes and dienophiles.

  • Functionalization: Methoxy groups are introduced through nucleophilic substitution or Friedel-Crafts alkylation. The N-methylmethanamine side chain is appended via reductive amination or Grignard reactions .

  • Resolution of Enantiomers: Chiral chromatography or enzymatic resolution (e.g., using nitrilases) isolates the (7S)-enantiomer, critical for pharmacological activity .

Table 1: Key Synthetic Methods

MethodStepsYield (%)StereoselectivitySource
Diels-Alder Cyclization545.6RacemicPatent
Enzymatic Resolution398% ee(7S)-enantiomerPatent

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight243.73 g/mol
Melting PointNot Available (NA)
SolubilitySoluble in polar solvents
Purity≥98%

The hydrochloride salt improves aqueous solubility, facilitating its use in biological assays. Limited data on melting/boiling points suggest further characterization is needed .

Structural Analogs and Comparative Analysis

Table 3: Analog Comparison

Compound NameMolecular FormulaMolecular WeightKey Differences
(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine HClC₁₁H₁₅ClNO₂229.70Lacks N-methyl group
(7R)-EnantiomerC₁₂H₁₈ClNO₂243.73Opposite configuration at C7

Removal of the N-methyl group (as in ) reduces lipophilicity, impacting bioavailability. Enantiomeric differences dictate target binding affinity .

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